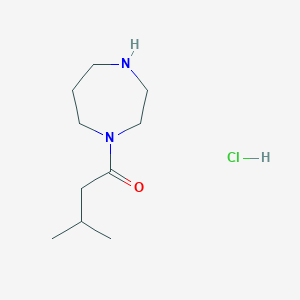

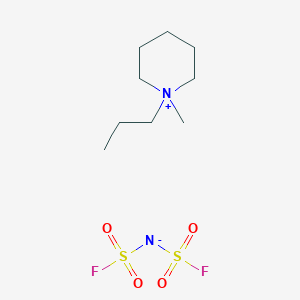

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one hydrochloride

Übersicht

Beschreibung

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one hydrochloride (DMBH) is an organic compound that is used in laboratory experiments for a variety of purposes. It is a white, crystalline solid that is soluble in both water and alcohol. DMBH is a versatile compound that can be used in the synthesis of other compounds and as a reagent in numerous chemical reactions. It is also used in scientific research to study the effects of certain compounds on biological systems.

Wissenschaftliche Forschungsanwendungen

Anxiolytic Potential and Behavioral Effects

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one hydrochloride, as a derivative within the diazepine family, shares some structural similarities and potential pharmacological properties with well-studied compounds in the group. Research has explored various derivatives and analogs in the context of their anxiolytic, sedative, and myorelaxant effects. For instance:

Anxiolytic and Sedative Properties : Several studies have been focused on the anxiolytic-like effects of diazepine derivatives, comparing their efficacy and behavioral profiles to known anxiolytic agents such as diazepam. These studies often utilize animal models to assess the potential of these compounds to reduce anxiety-related behaviors (Borsini et al., 1993, Pietraszek et al., 2005).

Myorelaxant Action : The myorelaxant action of diazepine compounds, including the specific subtypes of GABA(A) receptors they interact with, has been a subject of study. This research is pivotal in understanding the molecular targets for the myorelaxant action of these compounds and improving the clinical use of such agents (Crestani et al., 2001).

Pharmacological and Biochemical Interactions

The interaction of diazepine derivatives with various biochemical pathways and their pharmacological properties, such as anticonvulsant activity, has been extensively studied:

Anticonvulsant Activity : Synthesis and evaluation of diazepine derivatives for their potential anticonvulsant properties have been a significant area of research. These studies involve the creation of novel compounds and their subsequent testing in animal models to assess their efficacy in preventing or mitigating seizures (Bansal et al., 2012).

Pharmacological Evaluation for Anxiolytic and Analgesic Effects : Compounds structurally related to diazepines have been synthesized and evaluated for their anxiolytic and analgesic potential, highlighting the importance of structure-activity relationships in the development of new therapeutic agents (Maltsev et al., 2021).

Biochemical Interactions and Metabolism : Understanding the metabolism and biochemical interactions of diazepine derivatives, such as their effect on enzymatic activities, is crucial for their pharmacological characterization and potential therapeutic use (Schetinger et al., 2000).

Renal Actions : The effects of diazepines on renal function and their potential direct effects on tubular transport mechanisms have been explored, providing insights into their broader physiological impacts (Monasterolo et al., 1995).

Wirkmechanismus

Target of Action

The primary target of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one hydrochloride is the Rho-associated coiled coil-containing protein kinase (ROCK) . This compound is a small-molecule inhibitor that directly acts on the trabecular meshwork , a part of the eye involved in draining aqueous humor .

Mode of Action

This compound interacts with its target, the ROCK, by inhibiting its activity . This inhibition results in an increase in the conventional outflow of fluid through the Schlemm’s canal , which is a circular lymphatic-like vessel in the eye that collects aqueous humor from the anterior chamber.

Biochemical Pathways

The compound affects the biochemical pathway involving the Rho-associated coiled coil-containing protein kinase (ROCK) . By inhibiting ROCK, it impacts the regulation of shape and movement of cells that are part of the trabecular meshwork. This leads to an increase in the outflow of aqueous humor through the Schlemm’s canal .

Pharmacokinetics

It is known that the compound has high intraocular permeability , which suggests that it can easily reach its target site within the eye

Result of Action

The result of the action of this compound is a reduction in intraocular pressure (IOP) . By increasing the outflow of aqueous humor, it helps to decrease the pressure within the eye. This makes it a useful treatment for conditions like glaucoma and ocular hypertension .

Biochemische Analyse

Biochemical Properties

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with imine reductases, which are enzymes involved in the reductive amination process. The interaction between this compound and imine reductases facilitates the conversion of imines to amines, a crucial step in the synthesis of various bioactive compounds .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it has been observed to impact cell signaling pathways, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to bind to certain enzymes, leading to either inhibition or activation of their activity. For example, the compound’s interaction with imine reductases results in the activation of these enzymes, promoting the reductive amination process . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions for extended periods . Over time, it may undergo degradation, leading to the formation of by-products that could influence its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been found to exert beneficial effects on metabolic pathways and cellular function . At higher doses, it may lead to toxic or adverse effects, including disruptions in cellular signaling and metabolic imbalances. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as imine reductases and other cofactors, influencing the conversion of substrates to products in biochemical reactions . The compound’s involvement in these pathways can lead to changes in metabolite levels and metabolic flux, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments . The distribution pattern of this compound can influence its biochemical activity and effectiveness.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interaction with specific biomolecules and the execution of its biochemical functions.

Eigenschaften

IUPAC Name |

1-(1,4-diazepan-1-yl)-3-methylbutan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-9(2)8-10(13)12-6-3-4-11-5-7-12;/h9,11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCZTQGWFCMLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

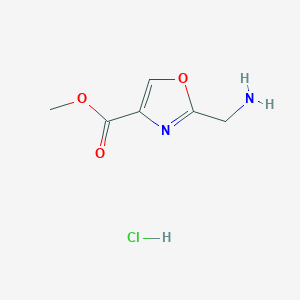

![3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate](/img/structure/B1435764.png)

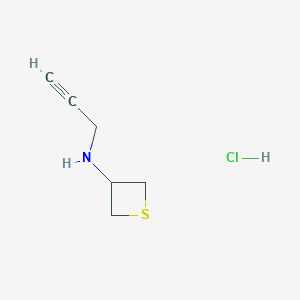

![Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate](/img/structure/B1435781.png)

![2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid](/img/structure/B1435784.png)